molecular formula C23H21FN4O3 B2567273 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251589-09-9

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2567273
CAS No.: 1251589-09-9
M. Wt: 420.444
InChI Key: KWRMUKXBCOLAIU-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
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Biological Activity

The compound 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a pyrrolopyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Pyrrolopyrimidine derivatives are known to interact with various biological targets, including protein kinases. Specifically, this compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune responses and cell signaling pathways. Inhibition of JAK3 can lead to immunosuppressive effects beneficial for treating autoimmune diseases and organ transplant rejection .

Biological Activity Overview

The compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that similar pyrrolopyrimidine derivatives can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. For instance, compounds with similar structures demonstrated IC50 values of 0.22 µM and 0.89 µM against CDK2 and TRKA respectively .
    • The compound may induce apoptosis in cancer cells by causing cell cycle arrest in the G0–G1 phase, as evidenced by significant increases in treated cell populations compared to controls .
  • Anti-inflammatory Effects :
    • Pyrrolopyrimidine derivatives have also been tested for their anti-inflammatory properties through COX-1/COX-2 inhibition assays. These tests revealed promising results indicating potential therapeutic applications in inflammatory diseases .
  • Antiviral Properties :
    • Some pyrrolopyrimidine compounds have shown antiviral activity against various viral strains, suggesting that this class of compounds may be beneficial in developing antiviral therapies .

Case Studies

Several studies have highlighted the biological activity of related pyrrolopyrimidine compounds:

  • Study on Anticancer Properties : A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on renal carcinoma cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
  • Evaluation of Anti-inflammatory Activity : Research involving the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed that certain modifications enhanced COX inhibition, providing insights into structure-activity relationships (SAR) that could inform future drug design .

Table 1: Biological Activity Summary of Pyrrolopyrimidine Derivatives

Activity TypeTargetIC50 Values (µM)Reference
AnticancerCDK20.22
TRKA0.89
Anti-inflammatoryCOX-1/COX-2Variable
AntiviralVarious Viral StrainsVariable

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRMUKXBCOLAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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